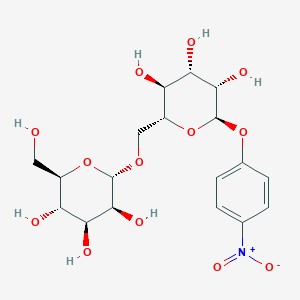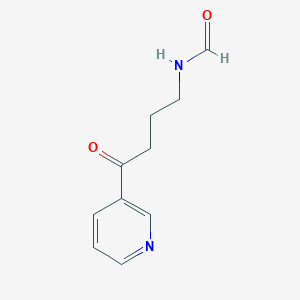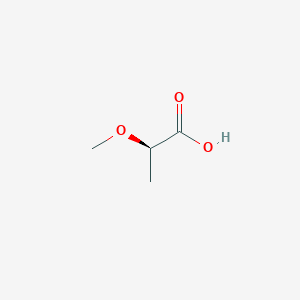
(R)-2-Methoxypropanoic Acid
Overview
Description
Synthesis Analysis
The synthesis of (R)-2-Methoxypropanoic Acid and similar compounds involves various methods, including optical resolution and preferential crystallization. Optical resolution using cinchonidine as a resolving agent can yield optically pure forms with high efficiency. For instance, optical resolution and subsequent chemical reactions were employed to synthesize optically active derivatives, demonstrating the compound's versatility in organic synthesis (Shiraiwa et al., 2002).
Molecular Structure Analysis
The molecular structure of compounds related to (R)-2-Methoxypropanoic Acid has been characterized using techniques like X-ray crystallography, spectroscopy, and DFT calculations. These studies reveal the presence of intricate hydrogen bonding and other interactions stabilizing the crystal structure, highlighting the importance of substituent effects on the molecular architecture (Venkatesan et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of (R)-2-Methoxypropanoic Acid derivatives often involves selective transformations, including enantioselective hydrogenation and carbon-carbon bond formation. These reactions are pivotal for synthesizing pharmacologically important compounds, showcasing the compound's applicability in medicinal chemistry (Andrushko et al., 2008).
Physical Properties Analysis
The physical properties of related compounds, such as melting point, solubility, and crystal form, are significantly influenced by the molecular structure and the presence of methoxy groups. The phase behavior of these compounds, including their conglomerate formation at room temperature, provides insight into their solubility and melting point characteristics, which are crucial for their purification and application (Shiraiwa et al., 2002).
Chemical Properties Analysis
The study of (R)-2-Methoxypropanoic Acid and its derivatives' chemical properties, such as acidity, reactivity towards electrophiles, and participation in hydrogen bonding, is fundamental to understanding their behavior in various chemical contexts. These properties are influenced by the methoxy group's electronic effects and the compound's overall molecular structure, affecting their reactivity and interactions with other molecules (Venkatesan et al., 2016).
Scientific Research Applications
Synthesis of Optically Active Compounds : The preferential crystallization of certain compounds yields optically pure forms that can be used to synthesize optically active derivatives, like 2-amino-2-methyl-3-phenylpropanoic acid (Shiraiwa et al., 2002).
Application in Total Synthesis : Enantiomerically pure derivatives have been successfully prepared and applied to new formal total synthesis processes, such as for taurospongin A (Fujino & Sugai, 2008).
Chromatographic Separation : A high-performance liquid chromatography method effectively separates related compounds, providing a simple, rapid, and reproducible method for enantiomeric separation in medicine intermediates (Qiao, 2013).
Enantioselective Synthesis : Thermodynamically controlled deracemization allows for enantioselective synthesis of certain acids from cyclic ketones (Kaku et al., 2010).
Nutraceutical Applications : Certain derivatives show potential as nutraceutical agents for chronic disease prevention and treatment, offering antidiabetic, anticancer, antimicrobial, hepato-, and neuroprotective activities (Płowuszyńska & Gliszczyńska, 2021).
Enzymatic Inhibition : Some analogues act as strong inhibitors of enzymes like carboxypeptidase A, which could have implications in medicinal chemistry (Galardy & Kortylewicz, 1984).
Catalysis and Synthesis : Catalysis methods have been developed for synthesis purposes, which depend on the substitution pattern of precursors (Kennedy et al., 1990).
Asymmetric Hydrogenation : The asymmetric hydrogenation of specific derivatives has been achieved, showing significance for the preparation of certain pharmaceutical intermediates (Andrushko et al., 2008).
Microwave-Assisted Synthesis : Microwave-assisted methods facilitate the synthesis of important hydroxyalkanoic acids, which are essential for biodegradable polymers (Jaipuri et al., 2004).
Cinchona-Modified Catalysis : Cinchona-modified catalysts significantly improve enantioselectivity in certain hydrogenations, demonstrating potential for asymmetric synthesis (Toukoniitty et al., 2004).
Crystallography and Molecular Packing : Studies on the crystallization of related compounds reveal the importance of interactions and substituent length for effective crystallization (Ichikawa et al., 2010).
Reactivity and Acid-Base Behavior : The reactivity and acid-base behavior of certain radical cations and zwitterions in aqueous solution have been studied, influencing the pathway of deprotonation (Bietti & Capone, 2006).
Pharmaceutical Quality Control : Liquid chromatographic methods have been developed for determining the content of methoxy and hydroxypropoxy groups in cellulose ether derivatives, important for pharmaceutical quality control (Rashan et al., 2003).
Stereoselective Synthesis : Stereoselective synthesis has been achieved in the conjugate addition of thioacetic acid to methacrylamides, with applications in the synthesis of pharmaceuticals like captopril (Kim et al., 2005).
Oxidative DNA/RNA Damage Studies : Studies on compounds like 2-nitropropane, which is related in structure, show its hepatocarcinogenicity in rats due to nucleic acid damage, indicating the importance of such compounds in toxicology (Fiala et al., 1989).
Neuroprotection Research : Phenylpropanoids, which share structural similarity, have shown significant protective effects against neurodegeneration in studies, highlighting their therapeutic potential (Kim & Kim, 2000).
Crystal Packing Studies : Crystal packing studies of derivatives like methoxybenzyl and methoxyphenylethyl compounds provide insights into molecular interactions and stability (Khan et al., 2014).
Ligand Binding Preferences : Research on the binding preferences of functional groups to rhodium atoms in polyfunctional compounds offers insights into the selectivity and efficiency of catalytic processes (Mattiza et al., 2012).
Safety And Hazards
This involves understanding the potential risks associated with the compound, including toxicity, flammability, environmental impact, etc.
Future Directions
This involves predicting or suggesting future research directions, potential applications, or improvements to the current synthesis method.
For a comprehensive analysis of a specific compound, it’s best to refer to scientific literature and databases. Please note that the availability of information can vary depending on the compound’s novelty, relevance, and the extent of research conducted on it.
properties
IUPAC Name |
(2R)-2-methoxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3/c1-3(7-2)4(5)6/h3H,1-2H3,(H,5,6)/t3-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICPWFHKNYYRBSZ-GSVOUGTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
104.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Methoxypropanoic Acid | |
CAS RN |
23943-96-6 | |
| Record name | 2-Methoxypropanoic acid, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023943966 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2R)-2-methoxypropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHOXYPROPANOIC ACID, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IG4DIB9V6I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



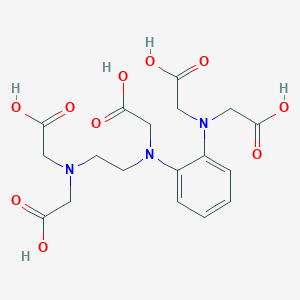
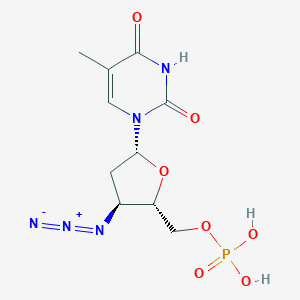
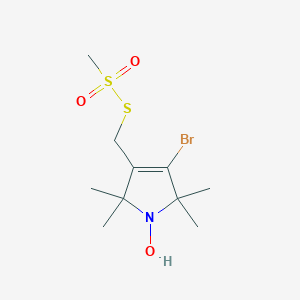
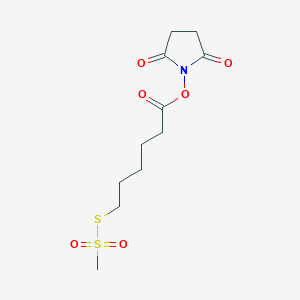

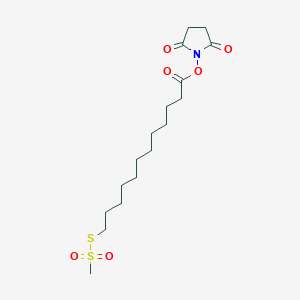
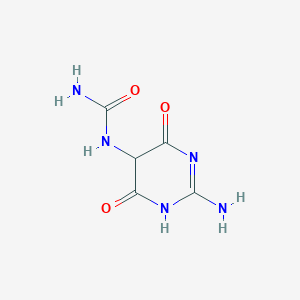
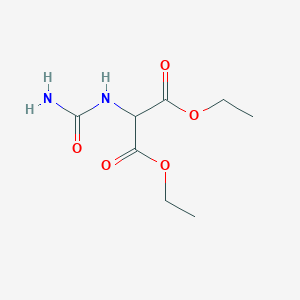
![[(2R,3S,4R,5R,6S)-3,4-bis(acetyloxy)-5-acetamido-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B15974.png)
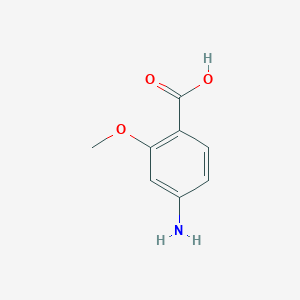

![[N-(2-Maleimidoethyl]diethylenetriaminepentaacetic Acid, Monoamide](/img/structure/B15981.png)
